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Compound of Interest

Compound Name: MRS2500 tetraammonium

Cat. No.: B15572421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2500, a potent and selective

antagonist of the P2Y1 purinergic receptor. It is designed to equip researchers, scientists, and

drug development professionals with the necessary information to effectively utilize this tool in

the investigation of purinergic signaling pathways and their roles in various physiological and

pathological processes. This document details the mechanism of action of MRS2500, presents

its key quantitative data, outlines detailed experimental protocols, and provides visual

representations of the relevant signaling pathways and experimental workflows.

Introduction to Purinergic Signaling and the P2Y1
Receptor
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides

and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).

These molecules act as signaling molecules by binding to and activating specific purinergic

receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The

P2 receptor family is further subdivided into P2X ion channels and P2Y G protein-coupled

receptors (GPCRs).

The P2Y receptor family consists of eight subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6,

P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct ligand specificities and signaling

properties. The P2Y1 receptor is a Gq/11-coupled GPCR that is preferentially activated by
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ADP. Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade plays

a crucial role in a variety of physiological processes, most notably platelet aggregation, but also

in neurotransmission, smooth muscle cell proliferation, and inflammation.

MRS2500: A Potent and Selective P2Y1 Receptor
Antagonist
MRS2500, with the chemical name 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-

3′,5′-bisphosphate, is a highly potent and selective competitive antagonist of the P2Y1 receptor.

Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and

pathological roles of the P2Y1 receptor.

Mechanism of Action
MRS2500 acts by competitively binding to the P2Y1 receptor, thereby preventing the binding of

its endogenous agonist, ADP. This blockade inhibits the downstream signaling cascade,

including PLC activation, intracellular calcium mobilization, and PKC activation. By selectively

inhibiting the P2Y1 receptor, MRS2500 allows for the specific investigation of P2Y1-mediated

cellular and systemic responses.

Chemical Structure
The chemical structure of MRS2500 is provided below:

Chemical Formula: C₁₃H₁₈IN₅O₈P₂

Quantitative Data for MRS2500
The following tables summarize the key quantitative data for MRS2500 from various studies,

providing a comparative overview of its potency and affinity across different experimental

systems and species.

Table 1: Binding Affinities (Ki) of MRS2500 for the P2Y1 Receptor
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Species
Receptor
Source

Radioligand Ki (nM) Reference

Human
Recombinant

(Sf9 cells)
[³H]MRS2279 0.78 [1]

Human
Recombinant

(Sf9 cells)
[¹²⁵I]MRS2500 1.2 [2]

Rat
Brain

Membranes
[³²P]MRS2500 0.33 [3]

Table 2: Inhibitory Potency (IC50) of MRS2500 on ADP-Induced Platelet Aggregation

Species
Platelet
Preparation

Agonist (ADP)
Concentration

IC50 (nM) Reference

Human
Washed

Platelets
10 µM 0.95 [4][5]

Human
Platelet-Rich

Plasma (PRP)
10 µM 490 [4]

Mouse
Platelet-Rich

Plasma (PRP)
1-5 µM

Not explicitly

stated, but

effective at 2

mg/kg in vivo

[1][6]

Table 3: In Vivo Efficacy of MRS2500 in Thrombosis Models
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Animal
Model

Thrombosis
Induction

MRS2500
Dose

Route of
Administrat
ion

Effect Reference

Mouse

Collagen and

adrenaline

infusion

2 mg/kg Intravenous

Strong

protection

against

thromboembo

lism

[1][4][6]

Mouse

Laser-

induced

vessel wall

injury

0.01 - 2

mg/kg
Intravenous

Potent

inhibition of

arterial

thrombosis

[1]

Cynomolgus

Monkey

Electrolytic-

mediated

arterial

thrombosis

0.09 + 0.14

mg/kg/h and

0.45 + 0.68

mg/kg/h

Intravenous

Significant

reduction in

thrombus

weight

[7]

Experimental Protocols
This section provides detailed methodologies for key experiments involving MRS2500 to

investigate purinergic signaling.

Radioligand Binding Assay
This protocol is for determining the binding affinity of MRS2500 for the P2Y1 receptor using a

radiolabeled ligand.

Materials:

Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells) or from

tissues of interest.

Radiolabeled MRS2500 (e.g., [³²P]MRS2500 or [¹²⁵I]MRS2500).

Unlabeled MRS2500 and other P2Y1 receptor ligands for competition assays.
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Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.

Wash Buffer: Ice-cold Assay Buffer.

Glass fiber filters (e.g., Whatman GF/C).

Filtration apparatus.

Scintillation counter.

Procedure:

Incubation: In a final volume of 100 µL, combine the membrane preparation (5-20 µg

protein), varying concentrations of the radioligand, and either buffer (for total binding) or a

high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179) for non-specific

binding. For competition assays, include varying concentrations of the test compound (e.g.,

unlabeled MRS2500).

Incubate the mixture for 60 minutes at 4°C.

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters

pre-soaked in wash buffer.

Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. For saturation binding experiments, determine the dissociation constant (Kd) and

the maximum number of binding sites (Bmax) by non-linear regression analysis of the

specific binding data. For competition binding experiments, determine the IC50 value and

calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Assay
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This protocol describes the use of light transmission aggregometry (LTA) to assess the

inhibitory effect of MRS2500 on ADP-induced platelet aggregation.

Materials:

Freshly drawn human or animal blood anticoagulated with sodium citrate.

MRS2500 stock solution.

ADP stock solution.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Light transmission aggregometer.

Aggregometer cuvettes with stir bars.

Procedure:

PRP and PPP Preparation: Centrifuge the anticoagulated whole blood at a low speed (e.g.,

150-200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge

the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.

Assay Setup: Adjust the platelet count in the PRP if necessary. Calibrate the aggregometer

with PRP (0% aggregation) and PPP (100% aggregation).

Pipette PRP into an aggregometer cuvette containing a stir bar and allow it to equilibrate at

37°C for at least 1 minute with stirring.

Inhibition: Add the desired concentration of MRS2500 or vehicle control to the PRP and

incubate for a specified time (e.g., 2-5 minutes).

Aggregation Induction: Initiate platelet aggregation by adding a specific concentration of

ADP.

Data Recording: Record the change in light transmission for a set period (e.g., 5-10

minutes).
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Data Analysis: Determine the percentage of maximal aggregation. To determine the IC50

value of MRS2500, perform a concentration-response curve with varying concentrations of

the antagonist.

In Vivo Thrombosis Model (Mouse)
This protocol outlines a common model of in vivo thrombosis in mice to evaluate the

antithrombotic efficacy of MRS2500.

Materials:

Anesthetized mice.

MRS2500 solution for injection.

Thrombosis-inducing agent (e.g., ferric chloride solution or a collagen/epinephrine mixture).

Surgical equipment for exposing a carotid or femoral artery.

Flow probe or intravital microscope for monitoring blood flow or thrombus formation.

Procedure:

Animal Preparation: Anesthetize the mouse and surgically expose the desired artery (e.g.,

carotid artery).

Drug Administration: Administer MRS2500 or vehicle control intravenously via the tail vein or

a cannulated jugular vein. A typical dose of MRS2500 is 2 mg/kg.[1][4]

Thrombosis Induction: Induce thrombosis by applying a filter paper saturated with ferric

chloride (e.g., 10% FeCl₃) to the adventitial surface of the artery for a specific duration (e.g.,

3 minutes) or by intravenous injection of a collagen/epinephrine mixture.

Monitoring: Monitor blood flow using a flow probe to determine the time to vessel occlusion.

Alternatively, visualize and quantify thrombus formation in real-time using intravital

microscopy.
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Data Analysis: Compare the time to occlusion or the size of the thrombus in MRS2500-

treated animals to that in vehicle-treated controls to determine the antithrombotic effect.

Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the P2Y1

receptor signaling pathway and a typical experimental workflow for investigating MRS2500.
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Caption: P2Y1 receptor signaling cascade.

Experimental Workflow for MRS2500 Investigation
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Caption: Workflow for investigating MRS2500.
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Conclusion
MRS2500 is a powerful and selective pharmacological tool for the investigation of P2Y1

receptor-mediated purinergic signaling. Its high potency and well-characterized mechanism of

action make it an ideal candidate for in vitro and in vivo studies aimed at understanding the role

of the P2Y1 receptor in health and disease. This technical guide provides a solid foundation for

researchers to design and execute experiments using MRS2500, ultimately contributing to the

advancement of our knowledge in the field of purinergic signaling and the development of novel

therapeutic strategies targeting the P2Y1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15572421#investigating-purinergic-signaling-with-
mrs2500]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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